molecular formula C13H7ClN4O6 B2909068 5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid CAS No. 879477-20-0

5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid

Cat. No.: B2909068
CAS No.: 879477-20-0
M. Wt: 350.67
InChI Key: HPIVJUMOUVQKMR-UHFFFAOYSA-N
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Description

5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid is a nitro-substituted benzoxadiazole derivative with a hydroxybenzoic acid moiety. This compound belongs to the class of heterocyclic aromatic molecules, characterized by a fused benzooxadiazole ring system. The presence of electron-withdrawing groups (chloro and nitro) at the 7- and 4-positions of the benzoxadiazole core enhances its electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) reactions .

Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability . Its structural complexity and functional group arrangement render it a candidate for applications in medicinal chemistry (e.g., fluorescent probes) or materials science (e.g., coordination polymers).

Properties

IUPAC Name

5-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O6/c14-7-4-8(12(18(22)23)11-10(7)16-24-17-11)15-5-1-2-9(19)6(3-5)13(20)21/h1-4,15,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIVJUMOUVQKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid typically involves a multi-step process. One common method includes the following steps :

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis with structurally related compounds:

Compound Key Features Differences
5-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)-[1,1′-biphenyl]-2-carboxylic acid Lacks chloro substituent; biphenyl system instead of hydroxybenzoic acid. Reduced electrophilicity due to absence of chloro; extended π-conjugation.
2-[(7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)(methyl)amino]ethanol Ethanolamine side chain instead of hydroxybenzoic acid. Enhanced hydrophilicity; potential for different coordination behavior.
5-Chloro-4-nitrobenzo[c][1,2,5]thiadiazole Thiadiazole (S instead of O in the heterocycle). Higher electron-accepting capacity; altered stability of radical anions .
Methyl 4′-Methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate Methyl ester and biphenyl groups. Lower acidity; steric hindrance from methyl groups affects reactivity.

Electronic and Physical Properties

  • Electron-Withdrawing Effects: The chloro and nitro groups in the target compound create a strong electron-deficient benzoxadiazole core, enhancing its reactivity in SNAr compared to non-halogenated analogues (e.g., ).
  • Solubility: The hydroxybenzoic acid group improves aqueous solubility relative to ester or ethanolamine derivatives (e.g., ).

Research Findings and Challenges

  • Discontinuation : The target compound’s discontinued status may relate to synthetic complexity (e.g., low yields in analogous ester hydrolysis reactions ) or instability under storage.

Biological Activity

5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological efficacy, drawing from various research studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[c][1,2,5]oxadiazole moiety and a hydroxylated benzoic acid. Its molecular formula is C14H10ClN3O4C_{14}H_{10}ClN_3O_4, with a molecular weight of approximately 315.7 g/mol. The presence of the nitro group and the chloro substituent are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxadiazole ring : This is achieved through cyclization reactions involving various nitro-substituted aromatic compounds.
  • Amination : The introduction of the amino group at the appropriate position on the oxadiazole.
  • Hydroxylation : The final step involves adding a hydroxyl group to the benzoic acid derivative.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported to be as low as 0.312 mg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMIC (mg/mL)
1Staphylococcus aureus0.312
2Escherichia coli0.625
3Pseudomonas aeruginosa0.500

Anticancer Activity

The compound has also shown promise in cancer research:

  • In vitro studies indicated that certain derivatives have IC50 values ranging from 0.69 to 22 μM against various cancer cell lines (e.g., HL60, A549) . The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation.
Cell LineIC50 (μM)
HL600.69
A54922
MCF-720

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The nitro group may interact with specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through ROS-mediated pathways .
  • Antibiofilm Activity : Certain derivatives have demonstrated the ability to inhibit biofilm formation in bacteria, which is crucial for treating chronic infections .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives against clinical isolates of bacteria. The results indicated that compounds containing the oxadiazole moiety exhibited superior antibacterial activity compared to standard antibiotics .

Study on Anticancer Properties

In another investigation focusing on anticancer activity, researchers tested multiple derivatives against a panel of cancer cell lines and found that modifications in substituents significantly influenced their potency . The study highlighted that compounds with electron-withdrawing groups showed enhanced cytotoxicity.

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